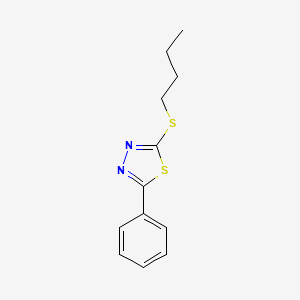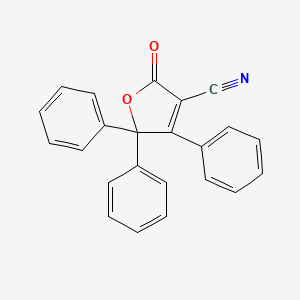
2-Oxo-4,5,5-triphenyl-2,5-dihydrofuran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-4,5,5-triphenyl-2,5-dihydrofuran-3-carbonitrile is an organic compound belonging to the furan derivatives family. This compound is characterized by its unique structure, which includes a furan ring substituted with phenyl groups and a nitrile group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-4,5,5-triphenyl-2,5-dihydrofuran-3-carbonitrile typically involves the reaction of cyclopropenone with β-keto esters. This reaction is often catalyzed by organocatalysts, leading to the formation of the desired furan derivative in moderate yield and low enantiomeric purity . The reaction conditions usually include the use of solvents like n-hexane and ethyl acetate, and the purification of the product is achieved through column chromatography or preparative thin-layer chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques such as large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-4,5,5-triphenyl-2,5-dihydrofuran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the nitrile group or the furan ring.
Substitution: The phenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different furan derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
2-Oxo-4,5,5-triphenyl-2,5-dihydrofuran-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Its potential biological activities suggest it could be explored for therapeutic applications.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Oxo-4,5,5-triphenyl-2,5-dihydrofuran-3-carbonitrile involves its interaction with various molecular targets. The compound’s biological activities are likely due to its ability to interfere with specific biochemical pathways in microorganisms, leading to antibacterial and antifungal effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-2,5,5-triphenyl-4,5-dihydrofuran-3-carbonitrile
- 2,4,5-Triphenyl-5-propyl-4,5-dihydrofuran-3-carbonitrile
- 4-Ethyl-5,5-diphenyl-2-thien-2-yl-4,5-dihydrofuran-3-carbonitrile
- 2-(1-Benzofuran-2-yl)-5-propyl-4,5-diphenyl-4,5-dihydrofuran-3-carbonitrile
- 4-Ethyl-5,5-diphenyl-4,5-dihydro-2,2’-bifuran-3-carbonitrile
Uniqueness
2-Oxo-4,5,5-triphenyl-2,5-dihydrofuran-3-carbonitrile is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
112084-65-8 |
|---|---|
Molecular Formula |
C23H15NO2 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-oxo-4,5,5-triphenylfuran-3-carbonitrile |
InChI |
InChI=1S/C23H15NO2/c24-16-20-21(17-10-4-1-5-11-17)23(26-22(20)25,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H |
InChI Key |
DGSOMCPCBJOGHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC2(C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


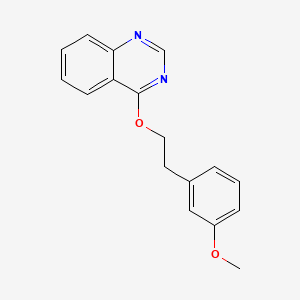
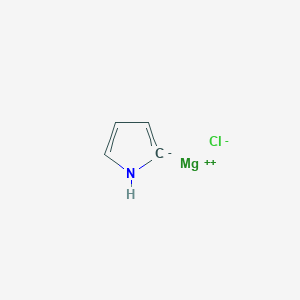
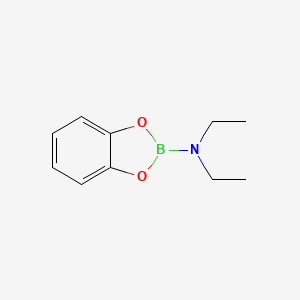
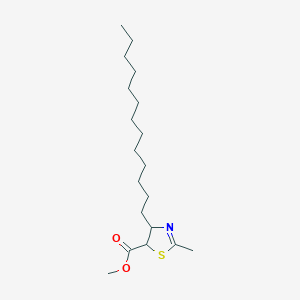
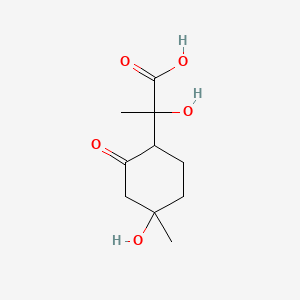
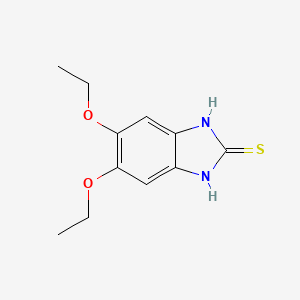
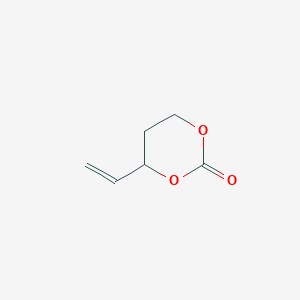
![Morpholine, 4-[3-(1-naphthalenyl)-2-propynyl]-](/img/structure/B14297897.png)
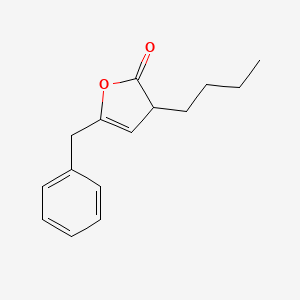
![5,5'-[(E)-Diazenediyl]bis[2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B14297901.png)
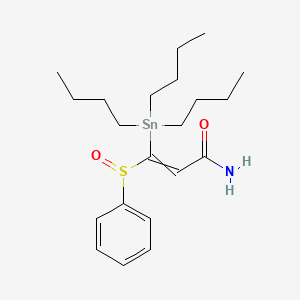
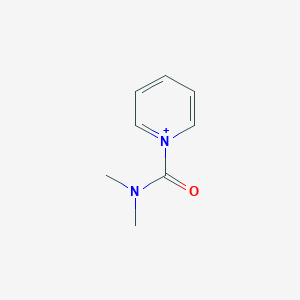
![Tributyl[5-(2-phenylethyl)furan-2-YL]stannane](/img/structure/B14297923.png)
